N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide” typically involves the following steps:
Formation of Benzo[d]thiazole: The benzo[d]thiazole moiety can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Formation of 2,4-Dimethylthiazole: The 2,4-dimethylthiazole moiety can be synthesized by the reaction of α-haloketones with thiourea.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole and 2,4-dimethylthiazole moieties through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of “N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole moieties, such as thiamine (vitamin B1) or sulfathiazole.
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole moieties, such as riluzole or pramipexole.
Uniqueness
“N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide” is unique due to its specific combination of benzo[d]thiazole and 2,4-dimethylthiazole moieties, which may confer distinct chemical and biological properties compared to other thiazole or benzo[d]thiazole derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-8-12(19-9(2)15-8)7-13(18)17-14-16-10-5-3-4-6-11(10)20-14/h3-6H,7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMQWAWZEZTWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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